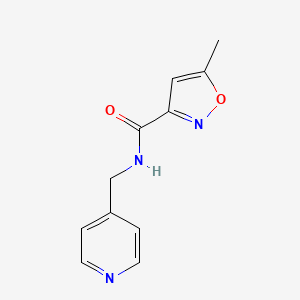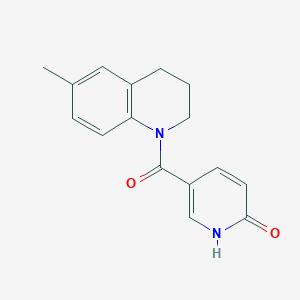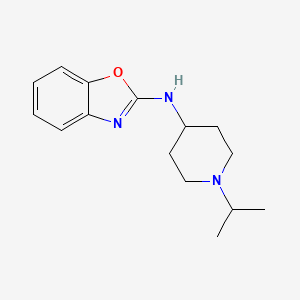![molecular formula C15H10INO2 B7467855 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile, also known as IBOP or 4-Iodophenyl-2-benzoyl-oxime, is a chemical compound that has been widely used in scientific research for its unique properties. IBOP is a member of the oxime ether family and has a molecular weight of 398.2 g/mol.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile involves its binding to the sigma-1 receptor. Once bound, 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile can modulate the activity of the receptor, leading to downstream effects on various cellular processes. It has been suggested that the sigma-1 receptor may play a role in neuroprotection, making 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channels, and the inhibition of cell proliferation. In addition, 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile has been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile is its high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile has some limitations, including its potential toxicity and the need for careful dosing in animal studies. In addition, 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile may have off-target effects on other cellular processes, making it important to use caution when interpreting results.
Direcciones Futuras
There are several future directions for research involving 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile. One potential area of exploration is the development of novel sigma-1 receptor ligands with improved selectivity and potency. In addition, further investigation into the neuroprotective effects of 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile and its potential therapeutic applications in neurological disorders is warranted. Finally, the use of 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile in combination with other compounds may provide insights into the complex interactions between the sigma-1 receptor and other cellular processes.
Métodos De Síntesis
4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile can be synthesized through a multistep process involving the reaction of 4-iodophenol with 2-bromoethyl acetate to produce 4-(2-bromoethyl)phenol. This intermediate is then reacted with potassium cyanide to form 4-(2-cyanoethyl)phenol, which is further reacted with benzoyl chloride to produce 4-(2-benzoyloxyethyl)phenol. Finally, the compound is converted to 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile through the reaction with hydroxylamine hydrochloride and sodium acetate.
Aplicaciones Científicas De Investigación
4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile has been used extensively in scientific research as a ligand for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including protein folding, ion channel regulation, and calcium signaling. 4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile has been shown to have a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[2-(4-iodophenyl)-2-oxoethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-13-5-3-12(4-6-13)15(18)10-19-14-7-1-11(9-17)2-8-14/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTAHDUSGCEITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)





![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)

![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)


![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)